4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7OS/c1-13-15(27-18(23-13)25-8-2-3-9-25)17(26)22-7-11-24-10-6-21-16(24)14-12-19-4-5-20-14/h2-6,8-10,12H,7,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUQNVQRWBFWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS Number: 2097904-25-9) is a novel synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 314.37 g/mol. The structure includes a thiazole ring, a pyrrole moiety, and an imidazole derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₆OS |
| Molecular Weight | 314.37 g/mol |
| CAS Number | 2097904-25-9 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (T47D) and colon carcinoma (HCT-116). The compound exhibited IC50 values of 6.2 μM against HCT-116 and 27.3 μM against T47D cells, indicating potent activity against these malignancies .
The mechanism underlying the biological activity of this compound appears to involve the activation of specific cellular pathways linked to apoptosis and cell cycle regulation. For instance, the compound has been shown to induce Sirtuin 6 (Sirt6) activation, leading to enhanced deacetylation processes that promote apoptosis in cancer cells .
Case Studies
Case Study 1: Anticancer Activity
In a controlled study involving the treatment of T47D breast cancer cells with varying concentrations of the compound, researchers observed a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP. The study concluded that the compound's ability to induce apoptosis could be attributed to its interaction with Sirt6, which modulates histone acetylation status in cancer cells.
Case Study 2: Selectivity and Toxicity
A comparative analysis was conducted on the compound's selectivity towards cancerous versus normal cells. Results indicated that while the compound effectively inhibited cancer cell proliferation, it exhibited low cytotoxicity towards non-cancerous cell lines at similar concentrations. This selectivity is crucial for minimizing side effects during therapeutic applications.
Pharmacological Evaluations
Pharmacological evaluations have included:
- In vitro cytotoxicity assays : These assays confirmed the compound's potency against various cancer cell lines.
- Mechanistic studies : Investigations into how the compound interacts with cellular pathways have provided insights into its potential as a targeted therapy.
Comparison with Similar Compounds
N-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)-1H-imidazole-1-carboxamide ()
- Structure : Shares a thiazole-carboxamide core but substitutes the pyrazinyl-imidazole-ethyl group with a trifluoromethyl-pyridine moiety.
- Molecular Weight : 395.4 g/mol (C17H16F3N5OS) vs. ~450–470 g/mol (estimated for the target compound).
- Key Differences: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the target’s pyrrole and pyrazine groups, which may improve membrane permeability .
4-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide ()
- Structure : Replaces the imidazole-pyrrole-ethyl chain with a benzothiazole group.
- Functional Implications: The benzothiazole moiety is a rigid, planar system favoring intercalation or π-π stacking, unlike the flexible ethyl-imidazole linker in the target compound .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()
- Structure : Fused triazolo-pyrimidine systems vs. the thiazole-imidazole-pyrrole scaffold.
- Synthetic Routes : Both classes employ cyclization and coupling strategies, but emphasizes isomerization reactions to access diverse heterocycles .
- Bioactivity : Pyrazolotriazolopyrimidines are explored for kinase inhibition, suggesting the target compound may share similar therapeutic niches.
Structural and Functional Analysis Table
Q & A
Q. How can synthetic challenges (e.g., low yields in coupling steps) be troubleshooted?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings .
- Temperature Optimization : Increase coupling reaction temperature to 80°C (DMF) while avoiding decomposition .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
